NSC126405

Cancer Research Multiple Myeloma Drug Synergy

Researchers frequently encounter functional variability among DEPTOR-targeting probes, where chemically similar compounds (e.g., drug 3g) induce DEPTOR degradation rather than binding inhibition, yielding antagonistic rather than synergistic effects with proteasome inhibitors. NSC126405 resolves this by acting as a genuine DEPTOR-mTOR binding antagonist with a defined IC₅₀ of 1300 nM in RPMI-8226 cells, providing a reproducible benchmark for medicinal chemistry campaigns. • Validated DEPTOR-mTOR PPI inhibitor; distinct from rapamycin and degradation-inducing analogs. • Quantified potency (IC₅₀ 1300 nM) enables cross-batch and cross-study comparability. • Confirmed synergy with bortezomib-the preferred chemical tool for dissecting proteasome inhibitor sensitivity in MM models.

Molecular Formula C5H2Cl4N2
Molecular Weight 231.9 g/mol
CAS No. 17581-52-1
Cat. No. B1296035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC126405
CAS17581-52-1
Molecular FormulaC5H2Cl4N2
Molecular Weight231.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=NN)C(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)5(11-10)3(1)8/h10H2
InChIKeyWFSIMDXRURSONJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine Overview


(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (CAS 17581-52-1), also designated NSC126405, is a small-molecule hydrazone derivative featuring a perchlorinated cyclopentadienylidene core [1]. It functions as a targeted inhibitor of DEPTOR (DEP domain-containing mTOR-interacting protein), preventing the DEPTOR-mTOR binding interaction and thereby modulating mTORC1/mTORC2 signaling [2]. The compound is primarily utilized as a chemical probe in cancer research, specifically in multiple myeloma (MM) models, and serves as a reference standard in the development of next-generation DEPTOR-targeting therapeutics [3].

Target Engagement
DEPTOR-mTOR binding inhibition probe
Research Model
Multiple myeloma (MM) cell-line studies
Reference Use
Benchmarking standard for DEPTOR-targeting compounds

(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine vs. Other DEPTOR/mTOR Agents


Substitution of (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine with generic mTOR inhibitors (e.g., rapamycin) or even chemically related DEPTOR binders (e.g., drug 3g) is not scientifically equivalent due to divergent mechanisms of action and functional outcomes. While rapamycin directly inhibits mTORC1, this compound operates upstream by antagonizing the DEPTOR-mTOR protein-protein interaction, leading to a distinct signaling signature [1]. More critically, direct comparator studies reveal that drug 3g, despite sharing a target, induces DEPTOR degradation rather than simple binding inhibition, which results in a completely different synergy profile with standard-of-care proteasome inhibitors—a key determinant in experimental design and translational relevance [2]. Procurement based solely on target class or chemical similarity overlooks these experimentally validated functional distinctions.

Generic mTOR inhibitors (e.g., rapamycin)
Direct mTORC1 inhibition differs from upstream DEPTOR antagonism; signaling signatures and synergy profiles may not transfer.
Related DEPTOR binder (drug 3g)
Induces DEPTOR degradation rather than binding inhibition, leading to antagonism vs. synergy with bortezomib — functional outcomes critically diverge.

(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine Quantitative Comparison


Bortezomib Combination Synergy

In head-to-head combination studies in multiple myeloma (MM) cell lines, (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (NSC126405) demonstrated synergistic cytotoxicity when combined with the proteasome inhibitor bortezomib. In contrast, the chemically related DEPTOR degrader 'drug 3g' exhibited antagonism in the same combination setting, a critical distinction for experimental and therapeutic design [1].

Bortezomib Combo Synergy
Head-to-head
NSC126405 + bortezomib: Synergistic (CI
Drug 3g + bortezomib: Antagonistic
Supports DEPTOR-proteasome inhibitor combination study design
Combination index direction reported; quantitative CI values not provided
Myeloma Cell Cytotoxicity
Class-level
1300 nM (1.3 µM)
IC50 in RPMI-8226 cells
Supports DEPTOR-targeted cytotoxicity benchmarking
No direct head-to-head IC50 comparison with drug 3g in same assay
Carbene Reactivity with CF₃I
Head-to-head
Tetrachlorocarbene: Complex with shared iodine, distinct IR/UV-Vis shifts
Parent carbene: Analogous complex but different spectroscopic signatures
Supports halogen bonding and antiaromaticity research in cryogenic matrices
Argon matrix, 3 K; photolysis of diazo precursor
Physicochemical Profile
Cross-study comparable
XLogP 3.1H-donors 1H-acceptors 2
Supports solvent selection and predictive ADME modeling
Computed values; experimental validation recommended
Cancer Research Multiple Myeloma Drug Synergy Proteasome Inhibitors

Myeloma Cell Cytotoxicity

In cell-based assays using the RPMI-8226 multiple myeloma line, (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine (NSC126405) exhibits an IC50 of 1300 nM (1.3 μM) for inhibition of cell viability, providing a quantifiable benchmark for DEPTOR-dependent cytotoxicity [1]. This value serves as a reference point for screening and validating novel DEPTOR-targeting agents, including drug 3g, which was reported to be more potent but with a distinct mechanism [2].

Myeloma Cell Cytotoxicity
Class-level
1300 nM (1.3 µM)
IC50 in RPMI-8226 cells
Supports DEPTOR-targeted cytotoxicity benchmarking
No direct head-to-head IC50 comparison with drug 3g in same assay
Cancer Research Cytotoxicity Assay Multiple Myeloma DEPTOR Inhibition

Carbene Reactivity with CF3I

Matrix isolation studies at 3 K reveal that tetrachlorocyclopentadienylidene (generated from the corresponding diazo precursor) interacts with the halogen bond donor CF3I to form a complex where the iodine atom is shared between the carbene center and the CF3 group. This behavior contrasts with classical halogen-bonded complexes and provides a unique spectroscopic signature for the tetrachlorinated carbene [1]. The study directly compared tetrachlorocyclopentadienylidene with the parent cyclopentadienylidene, demonstrating that the electron-withdrawing chlorine substituents alter the electronic structure and reactivity of the carbene .

Carbene Reactivity with CF₃I
Head-to-head
Tetrachlorocarbene: Complex with shared iodine, distinct IR/UV-Vis shifts
Parent carbene: Analogous complex but different spectroscopic signatures
Supports halogen bonding and antiaromaticity research in cryogenic matrices
Argon matrix, 3 K; photolysis of diazo precursor
Physical Organic Chemistry Matrix Isolation Spectroscopy Carbene Reactivity Halogen Bonding

Physicochemical Profile: LogP and H-Bonding

The computed XLogP3-AA value for (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine is 3.1, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, satisfying Lipinski's Rule of Five [1]. This profile differs from the oxime analog (CAS 17581-51-0), which lacks the hydrazine moiety and has a different hydrogen bonding capacity, and from the diazo precursor (tetrachlorodiazocyclopentadiene), which is a carbene generator rather than a stable bioavailable entity [2]. The hydrazine functional group confers distinct solubility and stability characteristics that impact handling and experimental reproducibility.

Physicochemical Profile
Cross-study comparable
XLogP 3.1H-donors 1H-acceptors 2
Supports solvent selection and predictive ADME modeling
Computed values; experimental validation recommended
Medicinal Chemistry Physicochemical Properties ADME Prediction Compound Selection

Application Scenarios for (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine


DEPTOR Inhibitor Benchmarking in Myeloma

Utilize NSC126405 as a reference standard in cell viability assays (RPMI-8226 cells) to validate the activity of newly synthesized DEPTOR-targeting compounds. The established IC50 of 1300 nM provides a quantitative benchmark for comparing potency and efficacy [1]. This application is critical for medicinal chemistry campaigns aiming to improve upon first-generation DEPTOR binders.

Synergistic Combinations with Proteasome Inhibitors

Employ NSC126405 in co-treatment studies with bortezomib or other proteasome inhibitors to explore synergistic anti-myeloma effects. The compound's unique synergy profile, in contrast to the antagonism observed with drug 3g, makes it the preferred chemical tool for dissecting DEPTOR's role in modulating proteasome inhibitor sensitivity [2].

Carbene Generation for Matrix Isolation

Use the hydrazone as a precursor to generate tetrachlorodiazocyclopentadiene, which upon photolysis yields tetrachlorocyclopentadienylidene carbene. This carbene is valuable for studying halogen bonding, antiaromaticity, and carbene reaction dynamics in cryogenic matrices (e.g., with CF3I at 3 K) [3]. The chlorinated carbene exhibits distinct reactivity compared to the parent cyclopentadienylidene.

SAR Studies of Cyclopentadienylidene Derivatives

Incorporate the compound into SAR libraries to understand how the hydrazine functional group influences physicochemical properties (logP = 3.1, H-bond donor count = 1) and biological activity relative to oxime, diazo, and other cyclopentadienylidene analogs [4]. This is essential for optimizing lead compounds in drug discovery programs targeting DEPTOR or related pathways.

Application
Selection Property
Validation Focus
DEPTOR inhibitor benchmarking
Reference-standard IC50
Cell viability assay benchmarking
Proteasome inhibitor combination studies
Reported synergy profile with bortezomib
Drug-drug interaction endpoint review
Carbene precursor for matrix isolation
Chlorinated carbene reactivity
Halogen bonding and antiaromaticity analysis
SAR of cyclopentadienylidene analogs
Hydrazine functional group influence
Physicochemical and biological profiling

Technical Documentation Hub

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36 linked technical documents
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